Dabigatran etexilate, a novel oral anticoagulant drug, is known to have several identified impurities arising during its synthesis and degradation. [, , ] These impurities are chemical compounds, structurally similar to Dabigatran etexilate, that can arise during various stages of drug development and manufacturing. [, ] Characterization and control of these impurities are crucial for ensuring the safety and efficacy of the drug. [, , , ] While not all impurities have been fully characterized, some, like Dabigatran dimer and Dabigatran n-propyl ester, have been identified as potential process-related impurities. [] Understanding the formation and properties of these impurities is crucial for optimizing the synthesis of Dabigatran etexilate and ensuring the quality of the final drug product.
Hexan-3-yl carbonochloridate can be synthesized through several methods, primarily involving the reaction of hexanol with phosgene or chlorocarbonic acid derivatives.
The yield reported for this synthesis method was approximately 35.1 grams of pure product after purification steps including washing and drying under vacuum conditions.
The molecular structure of hexan-3-yl carbonochloridate features a hexyl group attached to a carbonyl carbon that is also bonded to a chlorine atom.
Hexan-3-yl carbonochloridate can participate in various chemical reactions typical for chloroformates:
These reactions are significant in synthetic organic chemistry for creating derivatives that can be further modified for various applications.
The mechanism of action for hexan-3-yl carbonochloridate primarily involves nucleophilic attack on the carbonyl carbon by nucleophiles:
This mechanism underscores the utility of hexan-3-yl carbonochloridate in synthesizing complex organic molecules .
Hexan-3-yl carbonochloridate exhibits several notable physical and chemical properties:
Hexan-3-yl carbonochloridate finds utility in various scientific applications:
The systematic IUPAC name for this compound is hexan-3-yl carbonochloridate, designating a chloroformate ester derived from hexan-3-ol. The carbonochloridate suffix indicates the presence of the reactive –OC(=O)Cl functional group. The "hexan-3-yl" prefix specifies that the alkoxy group is attached at the third carbon of a six-carbon unbranched alkyl chain. A chiral variant is explicitly identified as [(3S)-hexan-3-yl] carbonochloridate [2]. This compound is alternatively named hexan-3-yl chloroformate in commercial and chemical literature [4] [8]. Its CAS Registry Number (58906-62-0) provides a unique identifier across scientific databases and chemical inventories [1] [3] [4].
Hexan-3-yl carbonochloridate has the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol [1] [3] [4]. Its structure features a central secondary alcohol moiety (at C3 of the hexyl chain) esterified with a chloroformate group. Key structural representations include:
CCC(CCC)OC(=O)Cl (Canonical) or O=C(OC(CC)CCC)Cl [1] [3] [4] ZMSXSTNHWZHSLE-UHFFFAOYSA-N [1] [4] [5] InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 [1] [4] [5] Table 1: Molecular Identifiers for Hexan-3-yl Carbonochloridate
| Identifier Type | Value | Source References |
|---|---|---|
| IUPAC Name | hexan-3-yl carbonochloridate | [1] [5] [9] |
| CAS Registry No. | 58906-62-0 | [1] [3] [4] |
| Molecular Formula | C7H13ClO2 | [1] [3] [4] |
| Molecular Weight | 164.63 g/mol | [1] [3] [4] |
| Canonical SMILES | CCC(CCC)OC(=O)Cl | [1] [3] [4] |
| InChI Key | ZMSXSTNHWZHSLE-UHFFFAOYSA-N | [1] [4] [5] |
| MDL Number | MFCD30538020 | [3] [9] [10] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2